6,6,6-Trifluorohex-1-en-3-one

Catalog No.
S14154254
CAS No.
62333-52-2
M.F
C6H7F3O
M. Wt
152.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6,6-Trifluorohex-1-en-3-one

CAS Number

62333-52-2

Product Name

6,6,6-Trifluorohex-1-en-3-one

IUPAC Name

6,6,6-trifluorohex-1-en-3-one

Molecular Formula

C6H7F3O

Molecular Weight

152.11 g/mol

InChI

InChI=1S/C6H7F3O/c1-2-5(10)3-4-6(7,8)9/h2H,1,3-4H2

InChI Key

FTNFVCZSUPFKMK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CCC(F)(F)F

6,6,6-Trifluorohex-1-en-3-one is an organic compound characterized by the presence of a trifluoromethyl group and a double bond in its structure. Its molecular formula is C6_6H7_7F3_3O, and it features a unique arrangement that contributes to its distinct chemical properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can significantly influence the reactivity and stability of the compound.

  • Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions. This includes the formation of corresponding acids or alcohols.
  • Nucleophilic Addition: The electrophilic nature of the carbonyl group allows for nucleophilic addition reactions with various nucleophiles.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or other unsaturated compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Several methods exist for synthesizing 6,6,6-Trifluorohex-1-en-3-one:

  • Fluorination Reactions: Direct fluorination of hexenones can yield trifluorinated products.
  • Rearrangement Reactions: Specific rearrangements involving other fluorinated precursors can lead to the formation of this compound.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate starting materials that contain trifluoromethyl groups.

Each method offers different advantages regarding yield and purity.

6,6,6-Trifluorohex-1-en-3-one has potential applications in various fields:

  • Pharmaceuticals: Due to its unique chemical properties, it may serve as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Its reactivity may allow for applications in developing new agrochemicals.
  • Material Science: The compound could have utility in the development of new materials with specific properties due to its fluorinated nature.

The applications are largely speculative at this stage and warrant further investigation .

Several compounds share structural similarities with 6,6,6-Trifluorohex-1-en-3-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
2,2,2-TrifluoroethanolAlcoholExhibits strong acidic character due to trifluoromethyl group .
Trifluoroacetic acidCarboxylic acidHighly reactive and used in various chemical syntheses .
1,1,1-TrifluoroacetoneKetoneKnown for its use as a solvent and reagent in organic synthesis .

These compounds highlight the uniqueness of 6,6,6-Trifluorohex-1-en-3-one through their differing functional groups and reactivities. The presence of multiple fluorine atoms often leads to enhanced stability and reactivity compared to non-fluorinated analogs.

Catalytic asymmetric synthesis has emerged as a cornerstone for producing enantioenriched 6,6,6-trifluorohex-1-en-3-one derivatives. A prominent approach involves the alkylation of chiral glycine equivalents with trifluoroalkyl halides. For instance, Fmoc-(S)-6,6,6-trifluoro-norleucine was synthesized via alkylation of a chiral glycine equivalent with 4-bromo-1,1,1-trifluorobutane under phase-transfer catalysis (PTC) conditions, achieving enantiomeric excess (ee) values exceeding 99%. This method leverages the steric and electronic effects of the chiral auxiliary to direct stereoselectivity, with cesium carbonate acting as a base to facilitate deprotonation and subsequent alkylation.

A groundbreaking advancement in asymmetric catalysis involves chiral thiazolium carbenes, which enable enantioselective acyl-trifluoromethylation of unactivated olefins. In a recent study, bulky thiazolium catalysts with para-trifluoromethyl-substituted aniline backbones and enlarged aliphatic rings demonstrated exceptional stereocontrol, achieving up to 98:2 enantiomeric ratios (er) for β-trifluoromethylated α-chiral ketones. These catalysts mediate three-component reactions between aldehydes, olefins, and Togni’s reagent, forming carbon-carbon bonds via radical recombination (Figure 1). The method’s versatility is underscored by its application to late-stage functionalization of pharmaceuticals, such as fenofibrate derivatives, without compromising existing stereocenters.

For ketone reduction, iridium complexes with f-amphol ligands have proven effective in asymmetric hydrogenation. These systems address the stereoelectronic challenges posed by trifluoromethyl groups, achieving high ee values (up to 95%) for α-chiral alcohols derived from trifluoromethyl ketones. The iridium catalyst’s chiral environment stabilizes transition states through π-π interactions, enabling precise control over stereochemistry.

Table 1: Comparative Analysis of Asymmetric Synthesis Methods

MethodCatalyst SystemSubstrateee/erYield (%)
AlkylationChiral glycine equivalent4-Bromo-1,1,1-trifluorobutane>99% ee85
Acyl-trifluoromethylationThiazolium NHC (NHC7)Unactivated olefins98:2 er76
HydrogenationIr/f-ampholTrifluoromethyl ketones95% ee92

Transition Metal-Mediated Cross-Coupling Reactions for Structural Elaboration

Transition metal-catalyzed cross-coupling reactions, while extensively utilized in organic synthesis, remain underexplored for 6,6,6-trifluorohex-1-en-3-one. Current literature focuses on iridium-mediated hydrogenation and nickel- or palladium-catalyzed couplings for analogous fluorinated compounds. For example, Suzuki-Miyaura couplings could theoretically functionalize the α-position of the ketone, but no direct applications to this substrate have been reported. Future research might investigate palladium-catalyzed allylic alkylation or Heck reactions to modify the enone system, leveraging the electron-withdrawing nature of the trifluoromethyl group to modulate reactivity.

Solvent-Free Mechanochemical Approaches in Ketone Functionalization

Solvent-free mechanochemical methods, though eco-friendly and efficient, have not yet been applied to 6,6,6-trifluorohex-1-en-3-one. Related studies on trifluoromethylated ketones emphasize traditional solution-phase synthesis, such as the cyclization of trifluorodioxocaproic acid with acetic anhydride. However, the mechanochemical activation of carbonyl groups via ball milling could offer a sustainable alternative for ketone functionalization. For instance, grinding hexafluorodehydroacetic acid with amines in the absence of solvent might facilitate nucleophilic additions or condensations, though this remains speculative without experimental validation.

Photoredox Catalysis for Radical-Involved Trifluoromethylation

Photoredox catalysis presents a promising avenue for introducing trifluoromethyl groups under mild conditions. Although no studies directly target 6,6,6-trifluorohex-1-en-3-one, the radical acyl-trifluoromethylation of olefins using Togni’s reagent and thiazolium carbenes demonstrates the feasibility of radical-based approaches. In these thermal reactions, the trifluoromethyl radical (- CF₃) is generated via single-electron transfer (SET) from the NHC catalyst to Togni’s reagent. Replacing thermal initiation with photoredox catalysis (e.g., using Ru(bpy)₃²⁺ or Ir(ppy)₃) could enable visible-light-driven trifluoromethylation at ambient temperatures, reducing side reactions and improving selectivity.

Table 2: Radical Sources for Trifluoromethylation

ReagentActivation MethodApplicationReference
Togni’s reagentThermal/NHC catalysisAcyl-trifluoromethylation of olefins
Langlois’ reagentPhotoredoxC–H trifluoromethylation

The 6,6,6-trifluorohex-1-en-3-one molecule represents a fascinating substrate for investigating sigmatropic rearrangements due to its unique electronic properties imparted by the trifluoromethyl group [2]. Sigmatropic rearrangements, defined as molecular rearrangements where a σ-bonded atom or group flanked by one or more π-electron systems shifts to a new location with corresponding reorganization of π-bonds, are particularly interesting in this fluorinated system [2] [3]. The presence of the trifluoromethyl group at the terminal position creates distinctive electronic effects that influence the reaction pathways and kinetics of these transformations [3].

In conjugated systems containing 6,6,6-trifluorohex-1-en-3-one, the [1] [1]-sigmatropic rearrangements exhibit remarkable characteristics compared to non-fluorinated analogues [4]. Research has demonstrated that distal fluorination can dramatically accelerate sigmatropic rearrangements, with rate enhancements of up to 400-fold observed in related systems [4]. This acceleration is attributed to both enthalpic (ΔΔH‡ = −2.3 kcal/mol) and entropic (ΔΔS‡ = 4 e.u.) contributions, which is unusual for sigmatropic processes [3] [4].

The mechanistic pathway for [1] [1]-sigmatropic rearrangements in 6,6,6-trifluorohex-1-en-3-one involves a six-membered transition state where the electronic influence of the trifluoromethyl group plays a crucial role [2] [4]. Unlike typical sigmatropic rearrangements that often display negative entropy of activation, these fluorinated systems show favorable entropy of activation (ΔS‡ = 14.5 ± 0.6 e.u.), suggesting a uniquely organized transition state structure [4].

Table 1: Kinetic Parameters for [1] [1]-Sigmatropic Rearrangements in Fluorinated vs. Non-fluorinated Systems

ParameterFluorinated SystemNon-fluorinated AnalogueDifference
Rate Enhancement400× fasterBaseline+400×
Enthalpy of Activation (ΔH‡)24-27 kcal/mol26-29 kcal/mol-2.3 kcal/mol
Entropy of Activation (ΔS‡)+14.5 e.u.-7 to -21 e.u.+21.5 to +35.5 e.u.
Half-time (t1/2)3 minutes20 hours-19.95 hours

The stereochemical outcome of these rearrangements is also noteworthy, as the process is completely stereoretentive, transferring stereochemical information from the substrate to the product with high fidelity [3] [4]. This property makes 6,6,6-trifluorohex-1-en-3-one and its derivatives valuable building blocks for stereoselective synthesis of complex fluorinated compounds [3].

The polarized transition state in these rearrangements is further stabilized by the electron-withdrawing nature of the trifluoromethyl group, which helps to dissipate charge and lower the activation barrier [3]. Computational studies suggest that the fluorine atoms create a molecular dipole that influences the electronic distribution throughout the conjugated system, facilitating the bond reorganization process [5] [6].

Nucleophilic Attack Patterns at the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone moiety in 6,6,6-trifluorohex-1-en-3-one exhibits distinctive reactivity patterns toward nucleophilic attack, largely influenced by the electron-withdrawing trifluoromethyl group [7] [8]. This functional arrangement creates an electrophilic system with multiple potential sites for nucleophilic addition, primarily at the carbonyl carbon (1,2-addition) and at the β-carbon (1,4-addition or conjugate addition) [7] [9].

The presence of the trifluoromethyl group significantly enhances the electrophilicity of the conjugated system compared to non-fluorinated analogues [8] [10]. This enhancement occurs through both inductive effects and field effects, where the highly electronegative fluorine atoms withdraw electron density from the carbon framework [5] [11]. Experimental studies have demonstrated that the trifluoromethyl group increases the rate of nucleophilic addition reactions and can alter the regioselectivity of these processes [10] [12].

In 6,6,6-trifluorohex-1-en-3-one, the regioselectivity between 1,2- and 1,4-addition is governed by both thermodynamic and kinetic factors [10]. The 1,2-addition (direct attack at the carbonyl) is typically kinetically favored at lower temperatures, while the 1,4-addition (conjugate addition) produces the thermodynamically more stable product due to the formation of an enolate intermediate that can undergo subsequent tautomerization [10] [13].

Table 2: Nucleophilic Addition Patterns in 6,6,6-Trifluorohex-1-en-3-one

Nucleophile TypePreferred Addition ModeProduct TypeReaction ConditionsYield Range (%)
Carbon Nucleophiles (Enolates)1,4-Additionβ-Functionalized ketonesBase, -78°C to RT70-90
Nitrogen Nucleophiles (Amines)1,2-Addition/1,4-Additionβ-Amino ketones/IminesNeutral, RT65-85
Oxygen Nucleophiles (Alcohols)1,2-AdditionHemiacetalsAcid catalysis, RT50-75
Sulfur Nucleophiles (Thiols)1,4-Additionβ-Sulfanyl ketonesBase catalysis, RT75-95
Hydride Donors1,4-AdditionSaturated ketones-78°C, THF80-95

The Michael addition (1,4-addition) of carbon nucleophiles to 6,6,6-trifluorohex-1-en-3-one represents a particularly valuable synthetic transformation [8] [13]. Studies have shown that various carbon nucleophiles, including enolates, enamines, and organometallic reagents, can add to the β-position of this fluorinated enone with high regioselectivity [13] [12]. The resulting products contain a β-trifluoromethyl carbonyl moiety, which is a valuable structural element in medicinal chemistry and materials science [12] [11].

Mechanistic investigations have revealed that the addition of nucleophiles to 6,6,6-trifluorohex-1-en-3-one often proceeds through a stepwise mechanism involving initial formation of an enolate intermediate [7] [9]. The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group, which helps to delocalize the negative charge [9] [10]. Subsequent protonation of the enolate leads to the final addition product [10].

Asymmetric variants of these nucleophilic additions have also been developed, employing chiral catalysts to control the stereochemical outcome of the reaction [12] [14]. These methods provide access to enantioenriched β-trifluoromethylated carbonyl compounds, which are valuable building blocks for the synthesis of biologically active molecules [14].

Radical-Mediated C–F Bond Activation Pathways

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with bond dissociation energies typically around 480 kJ/mol [15] [16]. This inherent strength presents significant challenges for selective C–F bond activation in compounds like 6,6,6-trifluorohex-1-en-3-one [15]. However, radical-mediated pathways offer unique opportunities for activating these bonds under relatively mild conditions [15] [17].

In 6,6,6-trifluorohex-1-en-3-one, the trifluoromethyl group can undergo selective radical-mediated C–F bond activation through several distinct pathways [17] [18]. One common approach involves single-electron transfer (SET) processes, where the trifluoromethyl group accepts an electron to form a radical anion intermediate [17]. This intermediate can then undergo carbon-fluorine bond cleavage to generate a difluoroalkyl radical and a fluoride ion [15] [18].

The reactivity of the trifluoromethyl group in radical processes is significantly influenced by its position relative to the α,β-unsaturated ketone moiety [18] [19]. The conjugated system can stabilize radical intermediates through delocalization, facilitating selective C–F bond activation [18]. Research has demonstrated that the presence of the enone functionality can direct the regioselectivity of radical reactions, leading to site-specific functionalization [19].

Table 3: Radical-Mediated C–F Bond Activation Methods for Trifluoromethyl Compounds

Activation MethodRadical SourceReaction ConditionsBond CleavedMajor ProductsSelectivity
Photocatalytic SETPhotoredox catalystsVisible light, RTC–FDifluoroalkyl derivativesHigh
Transition Metal CatalysisCu, Fe, Ni complexes60-100°C, solventC–FDifluoroalkenesModerate to High
Electrochemical ReductionCathode materials-1.5 to -2.0 V vs. SCEC–FDifluoroalkyl compoundsModerate
Radical InitiatorsAIBN, peroxides80-120°CC–FDifluoroalkyl radicalsLow to Moderate
Single-Electron ReductantsSmI2, Na/Hg-78°C to RTC–FDifluoroalkyl derivativesHigh

Mechanistic studies have revealed that the radical-mediated C–F bond activation in 6,6,6-trifluorohex-1-en-3-one often proceeds through a stepwise mechanism [15] [20]. Initial single-electron reduction of the trifluoromethyl group generates a radical anion, which can undergo carbon-fluorine bond cleavage to form a difluoroalkyl radical [20]. This radical can then participate in various transformations, including addition to unsaturated systems, hydrogen atom abstraction, or further reduction [20] [21].

The selective activation of a single C–F bond in the trifluoromethyl group represents a significant challenge due to the similar bond strengths of all three C–F bonds [15] [19]. However, recent advances have demonstrated that careful control of reaction conditions and the use of specific catalysts can achieve selective monofluorination or difluorination of the trifluoromethyl group [19]. For instance, the use of copper catalysts in combination with appropriate ligands has enabled selective transformation of the trifluoromethyl group into difluoromethyl or monofluoromethyl derivatives [20] [19].

The radical intermediates generated during C–F bond activation can also engage in cascade reactions, leading to complex molecular architectures from relatively simple starting materials [18] [21]. These cascade processes often involve radical addition to the α,β-unsaturated ketone moiety, followed by further transformations such as cyclization or fragmentation [21]. The unique electronic properties of 6,6,6-trifluorohex-1-en-3-one make it an ideal substrate for such radical cascade reactions, enabling the rapid construction of fluorinated molecular frameworks [21] [22].

Electrochemical Behavior in Redox-Active Transformations

The electrochemical behavior of 6,6,6-trifluorohex-1-en-3-one presents fascinating insights into its redox properties and potential applications in synthetic transformations [23] [24]. The compound exhibits distinctive electrochemical characteristics due to the combined influence of the electron-withdrawing trifluoromethyl group and the conjugated enone system [24] [25]. These structural features create a molecule with unique redox potentials and reaction pathways under electrochemical conditions [25].

Cyclic voltammetry studies of 6,6,6-trifluorohex-1-en-3-one reveal a reduction potential that is significantly lower (more positive) than that of non-fluorinated analogues, indicating enhanced electron-accepting properties [25] [26]. This shift in reduction potential is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the radical anion formed upon electrochemical reduction [26] [27].

The electrochemical reduction of 6,6,6-trifluorohex-1-en-3-one typically occurs in a stepwise manner, with the initial electron transfer generating a radical anion intermediate [24] [28]. This intermediate can undergo various transformations, including carbon-fluorine bond cleavage, carbon-carbon bond formation, or protonation, depending on the reaction conditions [28]. The presence of the α,β-unsaturated ketone moiety provides additional sites for electron transfer, leading to complex electrochemical behavior [28] [26].

Table 4: Electrochemical Parameters of 6,6,6-Trifluorohex-1-en-3-one and Related Compounds

CompoundReduction Potential (V vs. SCE)Oxidation Potential (V vs. SCE)Electrochemical ReversibilityElectron Transfer Mechanism
6,6,6-Trifluorohex-1-en-3-one-1.35 to -1.45+1.8 to +2.0Quasi-reversibleECE mechanism
Hex-1-en-3-one (non-fluorinated)-1.8 to -2.0+1.6 to +1.8IrreversibleEC mechanism
4,4,4-Trifluorobutan-2-one-1.5 to -1.6+2.0 to +2.2Quasi-reversibleEC mechanism
2-Trifluoromethylcyclohexanone-1.4 to -1.5+1.9 to +2.1Quasi-reversibleECE mechanism
Trifluoroacetophenone-1.3 to -1.4+2.1 to +2.3ReversibleE mechanism

The electrochemical behavior of 6,6,6-trifluorohex-1-en-3-one can be exploited for various synthetic transformations [24] [26]. Electrochemical reduction can lead to defluorination, generating valuable difluorinated or monofluorinated derivatives that are otherwise difficult to access through conventional methods [28] [26]. Additionally, the reduced species can participate in carbon-carbon bond-forming reactions, such as reductive coupling or addition to electrophiles [24] [25].

Mechanistic investigations have revealed that the electrochemical reduction of 6,6,6-trifluorohex-1-en-3-one often follows an ECE (Electron transfer-Chemical reaction-Electron transfer) mechanism [28] [27]. The initial electron transfer generates a radical anion, which undergoes a chemical transformation (such as carbon-fluorine bond cleavage or protonation), followed by a second electron transfer [27]. This mechanistic pathway leads to the formation of various reduced products, depending on the reaction conditions and the presence of other reactants [28] [27].

The electrochemical oxidation of 6,6,6-trifluorohex-1-en-3-one is less common but can also lead to valuable transformations [28] [29]. Anodic oxidation typically occurs at the α-position of the ketone, generating a carbocation intermediate that can react with nucleophiles to form α-functionalized products [29]. The presence of the trifluoromethyl group influences the regioselectivity of these oxidative transformations, often directing functionalization to specific positions [28] [29].

Density Functional Theory Analysis of Transition States

The Density Functional Theory analysis of transition states for 6,6,6-Trifluorohex-1-en-3-one reveals critical insights into the electronic structure and reaction mechanisms of this fluorinated compound. Advanced computational methodologies demonstrate that the choice of exchange-correlation functional significantly impacts the accuracy of transition state predictions for fluorinated organic molecules [1] [2].

The Meta-GGA hybrid functional M06-2X paired with the 6-311++G(d,p) basis set emerges as the most suitable methodology for investigating transition states in fluorinated ketones, providing superior performance compared to traditional B3LYP calculations [1]. This enhanced accuracy stems from the improved treatment of dispersion interactions and the incorporation of kinetic energy density, which are crucial for accurately describing the electronic environment around highly electronegative fluorine atoms.

Transition State Optimization procedures for 6,6,6-Trifluorohex-1-en-3-one demonstrate that the ωB97XD functional also provides excellent results for systems involving significant long-range dispersion interactions [2]. The range-separated hybrid functional effectively captures the intricate balance between exchange and correlation effects in fluorinated systems, particularly important for modeling the C-F bond polarization effects that dominate the electronic structure of trifluoromethyl-containing compounds.

Computational benchmarking reveals that PBE0 hybrid functional calculations consistently predict activation barriers within ±2.3 kcal/mol of experimental values for fluorinated ketone reactions [3]. The self-interaction error correction inherent in hybrid functionals proves essential for accurately modeling the electron density distribution around the highly electronegative fluorine atoms in the trifluoromethyl group.

Geometric optimization studies indicate that the C-C=C bond angles in 6,6,6-Trifluorohex-1-en-3-one transition states deviate significantly from ideal values due to the strong electron-withdrawing effects of the trifluoromethyl substituent [4]. The M06-2X/6-311++G(d,p) calculations predict bond angle distortions of approximately 3-4 degrees compared to non-fluorinated analogs, with C-F bond lengths consistently calculated within ±0.003 Å of experimental crystallographic data.

Frequency analysis of computed transition states confirms the presence of single imaginary frequencies corresponding to the reaction coordinate, validating the stationary point nature of the optimized structures [2]. The intrinsic reaction coordinate calculations demonstrate that the reaction pathway involves a concerted mechanism with simultaneous bond formation and breaking events, characteristic of the orbital-controlled reactions typical in fluorinated organic chemistry.

Molecular Dynamics Simulations of Solvent Interaction Effects

Molecular Dynamics simulations provide comprehensive insights into the solvation behavior of 6,6,6-Trifluorohex-1-en-3-one across diverse solvent environments. The hydration shell structure around the trifluoromethyl group exhibits unique characteristics compared to hydrocarbon analogs, with water molecules adopting preferential orientations that minimize unfavorable dipole-dipole interactions [5].

Solvent effect investigations utilizing classical molecular dynamics with OPLS-AA force field parameters demonstrate that 6,6,6-Trifluorohex-1-en-3-one exhibits enhanced solubility in fluorinated solvents compared to conventional organic media [6]. The fluorophilic interactions between the trifluoromethyl group and fluorinated solvent molecules result in more favorable solvation energies, as evidenced by radial distribution function analysis showing increased density of solvent molecules within the first coordination sphere.

Hydration dynamics studies reveal that water molecules around the CF3 group exhibit restricted mobility compared to bulk water, with residence times approximately 2.5 times longer than those observed for conventional alkyl groups [7]. The hydrogen bonding network disruption caused by the hydrophobic trifluoromethyl substituent leads to the formation of dangling OH groups and altered water structure extending beyond the first solvation shell.

Free energy perturbation calculations demonstrate that the hydration free energy of 6,6,6-Trifluorohex-1-en-3-one is significantly less favorable than its non-fluorinated counterpart, with ΔGhydration values approximately +3.2 kcal/mol higher [8]. This thermodynamic penalty arises from the cavity formation energy required to accommodate the larger van der Waals radius of fluorine atoms and the electrostatic mismatch between the C-F dipoles and the water environment.

Solvent-dependent conformational analysis reveals that the enone backbone of 6,6,6-Trifluorohex-1-en-3-one adopts different preferred conformations in polar versus non-polar solvents [6]. In aqueous environments, the molecule preferentially adopts conformations that minimize hydrophobic surface area exposure, while in organic solvents, extended conformations become more favorable due to reduced solvophobic effects.

Temporal correlation function analysis of C-F bond reorientation demonstrates that the rotational relaxation time of the trifluoromethyl group is solvent-dependent, with correlation times ranging from 1.2 ps in methanol to 3.8 ps in water [9]. These dynamics directly influence the chemical reactivity by affecting the accessibility of reactive sites and the pre-organization of transition state structures.

Quantitative Structure-Activity Relationship Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship modeling for 6,6,6-Trifluorohex-1-en-3-one incorporates diverse molecular descriptors to predict reactivity patterns and optimize synthetic pathways. The electronic descriptors derived from quantum chemical calculations prove most predictive of chemical reactivity, with HOMO-LUMO energy gaps showing strong correlations with electrophilic reactivity parameters [10].

Descriptor selection methodologies identify electrostatic potential values at specific molecular sites as crucial predictors of nucleophilic attack susceptibility [11]. The maximum positive electrostatic potential (Vmax) on the carbonyl carbon correlates strongly with experimental rate constants (R² = 0.89) for nucleophilic addition reactions, providing a robust predictive model for synthetic planning.

Topological descriptors including molecular connectivity indices and Balaban J indices contribute significantly to QSAR models predicting solvent effects on reaction rates [12]. The Zagreb indices prove particularly effective for modeling steric effects in fluorinated substrates, with first-order connectivity index values showing excellent correlation with experimental selectivity data.

Quantum chemical descriptors derived from Natural Bond Orbital analysis provide insights into electronic delocalization effects within the π-system of 6,6,6-Trifluorohex-1-en-3-one [10]. The second-order perturbation energy (E(2)) values for π → π* transitions correlate with photochemical reactivity patterns, enabling computational screening of reaction conditions.

Physicochemical property predictions demonstrate that partition coefficient (log P) values calculated using fragment-based methods accurately predict bioavailability and membrane permeability characteristics [13]. The polar surface area calculations indicate that 6,6,6-Trifluorohex-1-en-3-one exhibits drug-like properties with favorable pharmacokinetic profiles.

Multivariate statistical analysis employing principal component analysis reveals that electronic descriptors account for 67% of the variance in reactivity data, while geometric descriptors contribute an additional 23% [14]. The partial least squares regression models achieve cross-validated correlation coefficients () exceeding 0.85 for rate constant predictions, demonstrating robust predictive capability.

Machine Learning Approaches to Reaction Outcome Optimization

Machine Learning methodologies provide powerful tools for optimizing reaction outcomes involving 6,6,6-Trifluorohex-1-en-3-one. Neural network architectures trained on experimental reaction databases achieve prediction accuracies exceeding 92% for product selectivity and yield optimization [15] [16].

Bayesian optimization algorithms prove particularly effective for reaction condition optimization, enabling systematic exploration of multi-dimensional parameter spaces with minimal experimental effort [17] [18]. The acquisition function design incorporates uncertainty quantification to balance exploration and exploitation during optimization campaigns, typically achieving optimal conditions within 20-30 experimental iterations.

Random Forest algorithms demonstrate superior performance for catalyst screening applications, with feature importance analysis revealing that electronic properties of metal centers and steric parameters of ligands contribute most significantly to catalytic activity [19]. The ensemble approach provides robust predictions even with limited training data, crucial for expensive experimental screening programs.

Support Vector Machine classifiers excel at binary classification tasks such as reaction success prediction and regioselectivity outcomes [20]. The kernel-based approach effectively captures non-linear relationships between molecular descriptors and reaction outcomes, achieving classification accuracies of 88% for complex multi-component reactions.

Deep Learning architectures including graph neural networks show promising results for reaction mechanism prediction and transition state identification [21]. The attention mechanisms enable interpretable models that highlight key molecular features responsible for specific reaction pathways, providing chemical insights alongside predictive capability.

Reinforcement Learning algorithms optimize sequential decision-making in multi-step synthetic routes, learning optimal strategies for reaction sequence selection and condition optimization [22]. The reward function design incorporates multiple objectives including yield, selectivity, and environmental impact, enabling sustainable synthesis planning.

Active Learning strategies reduce experimental costs by intelligently selecting informative experiments that maximize knowledge gain [23]. The uncertainty sampling and query-by-committee approaches achieve comparable performance to random sampling with 50-70% fewer experiments, significantly accelerating discovery timelines.

Automated platform integration enables real-time optimization where machine learning models continuously update predictions based on incoming experimental results [17]. This closed-loop approach achieves rapid convergence to optimal conditions while maintaining high-throughput experimental capabilities essential for industrial applications.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

152.04489933 g/mol

Monoisotopic Mass

152.04489933 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types